molecular formula C18H17N3O2S B2653609 N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide CAS No. 2034562-53-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2653609
CAS No.: 2034562-53-1
M. Wt: 339.41
InChI Key: UNEWVOSWTQIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide-based research chemical. Its structure features a 4-methylbenzenesulfonamide group linked to a [2,3'-bipyridin]-4-ylmethyl moiety. Sulfonamides are a prominent class of compounds in medicinal chemistry, historically recognized as antibiotics and now investigated for a broad spectrum of activities, including targeting enzyme pathways and receptor antagonism . Structurally similar compounds, such as N-benzyl-p-toluene sulfonamide, are known to be potent and specific inhibitors of skeletal myosin II ATPase activity, making them valuable tools for studying muscle contraction . Furthermore, the 4-methylbenzylamine-4-methylbenzenesulfonamide scaffold is found in potent and selective kappa opioid receptor (KOR) antagonists, highlighting the therapeutic potential of this chemical class in neuroscience research . The bipyridine component of the molecule adds a potential metal-chelating property and is a common pharmacophore in ligands for various biological targets. This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

4-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-14-4-6-17(7-5-14)24(22,23)21-12-15-8-10-20-18(11-15)16-3-2-9-19-13-16/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWVOSWTQIJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or other metal-dependent processes . The sulfonamide group can interact with amino acid residues in proteins, leading to inhibition or modulation of protein function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Structure: A pyridine ring linked to an aniline group, with the sulfonamide attached to the pyridine. Comparison: The absence of a bipyridine core reduces conformational rigidity compared to the target compound.

N-([2,3'-Bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide ()

  • Structure : Bipyridine attached directly to the sulfonamide (5'-position) with chloro and methoxy substituents on the benzene.
  • Comparison : The 5-chloro-2-methoxy groups enhance electron-withdrawing and steric effects compared to the target’s 4-methyl group. The direct bipyridine-sulfonamide linkage (vs. methylene bridge) may reduce rotational flexibility .

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide () Structure: A simple aryl sulfonamide with a methoxy substituent. Comparison: The lack of heterocyclic moieties simplifies synthesis but limits opportunities for π-π interactions.

Structural Impact on Properties :
  • Bipyridine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase sulfonamide acidity, while electron-donating groups (e.g., methoxy in ) may improve solubility in polar solvents.

Physicochemical Properties

  • Melting Points: Dihydropyrano-pyrazole derivatives () exhibit melting points >160°C, indicative of high crystallinity due to hydrogen bonding and π-stacking. The target compound’s bipyridine core may similarly enhance thermal stability.
  • Solubility : Methoxy and chloro substituents () may improve organic solvent solubility, whereas the bipyridine’s polarizable π-system could enhance aqueous dispersibility in the target compound.

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, synthesis, and various applications.

Chemical Structure and Properties

This compound is characterized by its bipyridine moiety, which enhances its coordination chemistry capabilities. The molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S with a molecular weight of 326.4 g/mol. The sulfonamide functional group is known for its antibacterial properties, making this compound a candidate for antimicrobial drug development.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and cell division, leading to bacteriostatic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some common pathogens are as follows:

Pathogen MIC (µM)
Escherichia coli50
Staphylococcus aureus75
Streptococcus agalactiae100

These values suggest that the compound is particularly effective against E. coli and S. aureus, making it a potential candidate for treating infections caused by these organisms.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • In Vitro Studies : In laboratory settings, this compound has been tested against various bacterial strains, demonstrating consistent inhibition of growth. For instance, one study reported an effective inhibition against S. aureus with an MIC comparable to established antibiotics such as ciprofloxacin .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the active site of dihydropteroate synthetase. This binding affinity correlates with its observed biological activity and suggests a strong potential for further development as an antibiotic .

Synthesis and Production

The synthesis of this compound typically involves coupling reactions between bipyridine derivatives and benzenesulfonamide precursors. A common method employed is the Suzuki coupling reaction:

  • Reagents : Halogenated bipyridine and boronic acid derivative of benzenesulfonamide.
  • Catalyst : Palladium catalyst.
  • Conditions : The reaction is conducted under controlled temperatures to optimize yield.

This method allows for high yields and can be adapted for industrial production using continuous flow reactors.

Applications in Research and Industry

This compound has several applications beyond its antibacterial properties:

  • Medicinal Chemistry : Due to its ability to inhibit bacterial enzymes, it is being explored as a lead compound for developing new antimicrobial agents.
  • Coordination Chemistry : The bipyridine moiety allows it to function as a ligand in various coordination complexes, enhancing its utility in catalysis.
  • Material Science : Its unique chemical properties may also find applications in developing advanced materials with specific electronic or optical characteristics.

Q & A

Q. What are the optimized synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a bipyridinylmethylamine derivative with 4-methylbenzenesulfonyl chloride. Key steps include:
  • Nucleophilic substitution : Reacting the amine group with sulfonyl chloride in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Catalytic optimization : Using pyridine or triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Yield improvements (e.g., from 60% to 75%) are achieved by controlling temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm bipyridine aromatic protons (δ 7.2–8.8 ppm) and sulfonamide NH (δ 5.2–5.8 ppm). Discrepancies in integration ratios may indicate impurities .
  • IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguity in bipyridine conformation (e.g., dihedral angles between pyridine rings) and confirm sulfonamide connectivity .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (96-well plate, 24–48 hr incubation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 determination) with doxorubicin as a positive control .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) to evaluate sulfonamide pharmacophore activity .

Q. How can researchers determine solubility and stability under various laboratory conditions?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 260 nm) .
  • Stability studies : Incubate in buffer (pH 2–9) at 37°C for 24–72 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate interactions with target proteins?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Prepare the ligand (AM1-BCC charges) and protein (PDB: 1XU9 for carbonic anhydrase) .
  • Parameters : Grid box centered on active site (20 ų), exhaustiveness = 20. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Analysis : Prioritize binding poses with hydrogen bonds to sulfonamide SO2NH and bipyridine π-π stacking .

Q. What strategies resolve conflicting data from spectroscopic analyses (e.g., ambiguous NOE correlations)?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals. NOESY can clarify bipyridine spatial arrangements .
  • Crystallography : Single-crystal X-ray diffraction definitively resolves stereochemical ambiguities .
  • DFT calculations : Compare computed vs. experimental NMR shifts (B3LYP/6-31G*) to validate assignments .

Q. What experimental and computational approaches elucidate reaction mechanisms in sulfonamide synthesis?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in situ IR (disappearance of sulfonyl chloride S=O peaks). Fit data to rate laws (e.g., pseudo-first-order) .
  • Isotope labeling : Use 15N-labeled amines to track sulfonamide bond formation via 15N NMR .
  • DFT modeling : Simulate transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., amine deprotonation) .

Q. How can discrepancies between in vitro and in vivo biological activity be systematically addressed?

  • Methodological Answer :
  • ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (mouse liver microsomes) .
  • Pharmacokinetic modeling : Use PBPK models to predict tissue distribution and bioavailability differences .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.